5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
Description
5-[(Z)-(3-Fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a heterocyclic compound featuring a thieno[2,3-b]thiopyran backbone substituted with a 3-fluorophenylmethylidene group at position 3. Its Z-configuration ensures specific spatial orientation, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESVXURCXTBGM-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-fluorobenzaldehyde with a thieno[2,3-b]thiopyran derivative in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight : The difluoro analog is heavier (~286 vs. ~258), which may affect solubility and diffusion properties.
- Conformational Effects : Crystal structures of fluorophenyl-containing compounds (e.g., ) show fluorine influences ring dihedral angles and π-π stacking, critical for solid-state packing or binding in biological systems .
Electronic and Optical Properties
While direct UV-Vis data for the target compound are absent, insights can be drawn from analogous thieno-pyrrol-one polymers ():
- Absorption Peaks: Thieno-based polymers exhibit strong absorption in visible regions (~664–665 nm), suggesting extended conjugation. Fluorine substitution may blue-shift absorption due to electron-withdrawing effects .
- Electron Density: The 3-fluorophenyl group in the target compound likely reduces electron density in the aromatic system compared to the non-fluorinated phenyl analog, altering redox behavior .
Biological Activity
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, with the CAS number 1164519-83-8, is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9FOS2
- Molar Mass : 276.35 g/mol
- Boiling Point : 440.1 ± 45.0 °C (predicted)
- Density : 1.426 ± 0.06 g/cm³ (predicted) .
Anticancer Properties
Recent studies have indicated that thieno[2,3-b]thiopyran derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Research has demonstrated that these compounds can significantly reduce the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. In vitro studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It potentially modulates receptor activity associated with cell signaling pathways, leading to altered cellular responses .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
